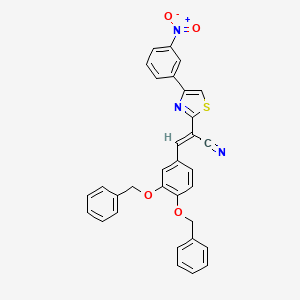

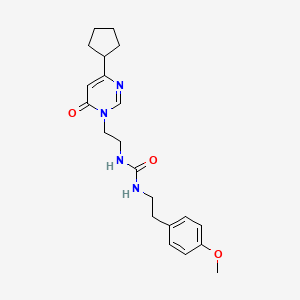

![molecular formula C17H17N3O2S2 B2996303 N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide CAS No. 2034475-11-9](/img/structure/B2996303.png)

N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4,4’-bipyridine, which is an organic compound with the formula (C5H4N)2 . It is one of several isomers of bipyridine. It is a colorless solid that is soluble in organic solvents .

Synthesis Analysis

While specific synthesis methods for the compound you’re asking about are not available, 4,4’-bipyridine, a component of the compound, can be obtained by heating pyridine with sodium metal .Scientific Research Applications

Synthesis and Derivative Formation

One-Pot Synthesis Methods : Research has demonstrated one-pot synthesis methods involving nucleophilic addition to the azomethine group, leading to the formation of heterocyclic derivatives like imidazo[1,2-a]pyridin-3-yl sulfonamides. This method yields good results without needing to isolate intermediates (Rozentsveig et al., 2013).

Microwave-Assisted Preparation : Another study describes a novel and efficient solvent-free microwave-assisted 1,4-aza-conjugate addition reaction for creating N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. Such methods offer rapid access to various derivatives and potential pharmaceutical properties (Ghattas et al., 2014).

Applications in Disease Treatment and Detection

Antiviral Activity : Synthesis of thiadiazole sulfonamide derivatives has been explored for their potential antiviral activities. These compounds showed significant activity against tobacco mosaic virus (Chen et al., 2010).

Detection of Sulfonamide Residues : A method for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography has been established. This is crucial for monitoring sulfonamide levels in food products (Premarathne et al., 2017).

Chemical and Catalytic Properties

Host-Guest Properties : The sulfonamide derivatives possess multiple sites of Brønsted acidity and basicity, indicating potential valuable host-guest properties, which could be investigated for pharmaceutical or agrochemical applications (Ghattas et al., 2014).

Synthesis of Antiproliferative Agents : Research has been conducted on synthesizing thiophene-2-sulfonamide derivatives as antiproliferative agents. Some synthesized compounds showed significant antiproliferative activity in various cancer cell lines (Pawar et al., 2018).

Environmental Applications

- Soil and Environmental Impact : The use of sulfonamides like sulfluramid in agriculture can contribute to the occurrence of per- and polyfluoroalkyl substances (PFASs) in the environment, as observed in Brazilian agriculture. This highlights the environmental impact of sulfonamide use in pest control (Nascimento et al., 2018).

Mechanism of Action

Target of Action

Bipyridines, a family of organic compounds with two pyridyl rings, are known to form complexes with most transition metal ions . These complexes are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .

Mode of Action

It can be inferred from the properties of bipyridines that the compound might interact with its targets through the formation of complexes . These complexes could potentially alter the normal functioning of the targets, leading to changes at the molecular level.

Biochemical Pathways

The compound’s potential to form complexes with transition metal ions suggests that it could influence various biochemical pathways, particularly those involving electron and energy transfer .

Pharmacokinetics

Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect

Result of Action

The formation of complexes with transition metal ions could potentially lead to changes at the molecular level, affecting the normal functioning of the targets .

properties

IUPAC Name |

5-ethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-2-15-5-6-16(23-15)24(21,22)20-12-14-4-3-9-19-17(14)13-7-10-18-11-8-13/h3-11,20H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGVGSMTKRTAIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

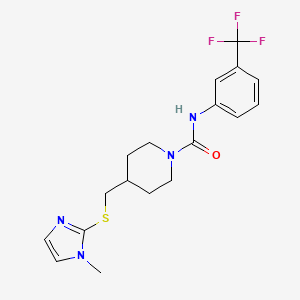

![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)

![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)

![N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2996235.png)

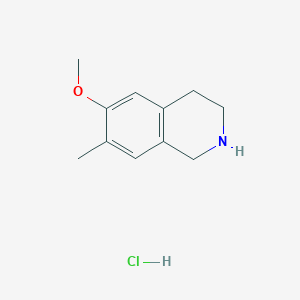

![5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B2996239.png)

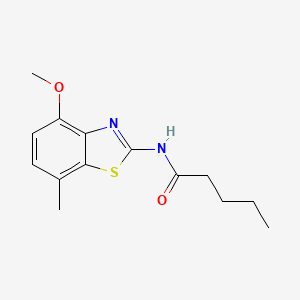

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2996240.png)